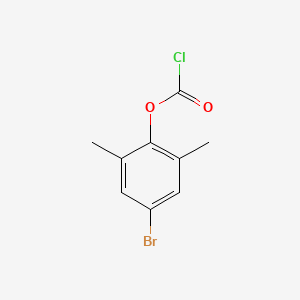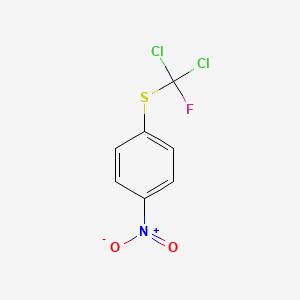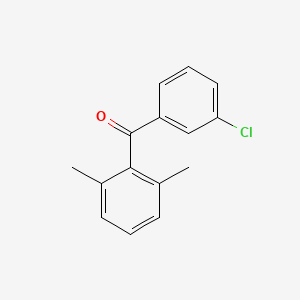
3,4-Difluoro-2',6'-dimethylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-2',6'-dimethylbenzophenone (DFDM) is an organic compound that belongs to the class of benzophenones. It is a colorless, crystalline solid with a molecular weight of 248.20 g/mol. It is soluble in common organic solvents, such as ethanol and acetone. DFDM is a widely used organic compound in scientific research, as it has a wide range of applications in synthesis, biochemical and physiological research. In
科学的研究の応用
3,4-Difluoro-2',6'-dimethylbenzophenone has several applications in scientific research. It is used as a reagent in organic synthesis to prepare various compounds, such as 2,6-dimethylbenzaldehyde and 3,4-difluoro-2',6'-dimethylbenzophenone. It is also used in biochemistry and physiology research to study the mechanism of action of various proteins and enzymes. Additionally, it is used in the development of new drugs and in the study of drug metabolism.
作用機序
3,4-Difluoro-2',6'-dimethylbenzophenone acts as an inhibitor of enzymes and proteins involved in various biochemical processes. It is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. It also inhibits the activity of cytochrome P450, an enzyme involved in the metabolism of drugs. Additionally, 3,4-Difluoro-2',6'-dimethylbenzophenone has been shown to inhibit the activity of various other enzymes, such as tyrosinase, lipoxygenase, and phospholipase A2.
Biochemical and Physiological Effects
3,4-Difluoro-2',6'-dimethylbenzophenone has several biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. It also has antioxidant and anti-cancer properties, as it has been shown to inhibit the activity of various enzymes involved in the formation of free radicals. Additionally, 3,4-Difluoro-2',6'-dimethylbenzophenone has been shown to have neuroprotective effects, as it has been shown to protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
The use of 3,4-Difluoro-2',6'-dimethylbenzophenone in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available in most chemical supply stores. Additionally, it is relatively stable and has a long shelf life. However, it is important to note that 3,4-Difluoro-2',6'-dimethylbenzophenone is a potentially hazardous compound, and should be handled with care. Additionally, it is important to use the correct concentrations of 3,4-Difluoro-2',6'-dimethylbenzophenone in experiments, as too high of a concentration may result in adverse effects.
将来の方向性
The use of 3,4-Difluoro-2',6'-dimethylbenzophenone in scientific research is still in its early stages, and there is much potential for further research in this area. Potential future directions for research include the study of the effects of 3,4-Difluoro-2',6'-dimethylbenzophenone on other enzymes and proteins, the development of new drugs based on 3,4-Difluoro-2',6'-dimethylbenzophenone, and the study of its effects on various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research could be conducted on the biochemical and physiological effects of 3,4-Difluoro-2',6'-dimethylbenzophenone, as well as its potential toxicity and side effects.
合成法
3,4-Difluoro-2',6'-dimethylbenzophenone can be synthesized via a two-step process. The first step involves the reaction of 2,6-dimethylbenzaldehyde with 1,3-difluorobenzene in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction results in the formation of 3,4-difluoro-2',6'-dimethylbenzophenone. The second step involves the reduction of the compound with sodium borohydride or lithium aluminum hydride to form the desired product.
特性
IUPAC Name |
(3,4-difluorophenyl)-(2,6-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-9-4-3-5-10(2)14(9)15(18)11-6-7-12(16)13(17)8-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSDQZBEQZWCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2',6'-dimethylbenzophenone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)
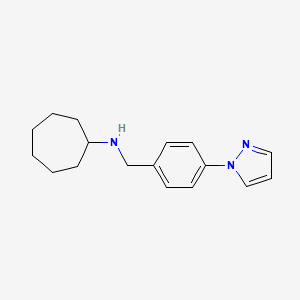
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
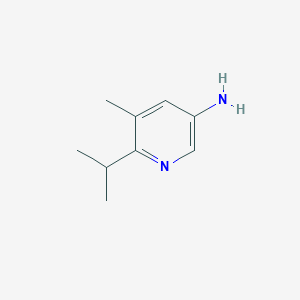

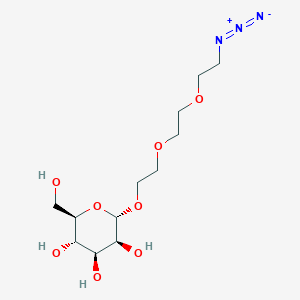
![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)
![Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317849.png)
